LogP Differentiation from [5,4-c] Regioisomer
The computed octanol-water partition coefficient (LogP) for oxazolo[4,5-c]pyridin-2-amine is 1.39, which is markedly higher than the 0.74 LogP of its direct regioisomer, oxazolo[5,4-c]pyridin-2-amine [1][2]. This difference of 0.65 LogP units translates to an approximately 4.5-fold higher predicted lipophilicity for the [4,5-c] isomer. In medicinal chemistry, such a shift can significantly enhance passive membrane permeability and increase the risk of off-target binding, making the selection of the correct isomer a critical upstream decision for any screening cascade [3].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.39 |
| Comparator Or Baseline | Oxazolo[5,4-c]pyridin-2-amine (CAS 1260890-53-6), LogP = 0.74 |
| Quantified Difference | ΔLogP = +0.65 (Target is ~4.5x more lipophilic) |
| Conditions | Computed physicochemical property (ACD/Labs or similar algorithm). |
Why This Matters
A 0.65 LogP unit difference can alter a compound's ADME profile, making one isomer more suitable for targets requiring high membrane permeability and the other for programs needing lower lipophilicity to avoid promiscuous binding.
- [1] Molbase. [1,3]oxazolo[4,5-c]pyridin-2-amine, CAS 114498-55-4. Computed LogP. View Source
- [2] Molbase. 噁唑并[5,4-c]吡啶-2-胺, CAS 1260890-53-6. Computed LogP. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
